2,5-Bis(benzylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione
Description
2,5-Bis(benzylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its distinctive chemical structure and potential applications in various scientific fields. This compound features a cyclohexa-2,5-diene-1,4-dione core substituted with benzylamino and methoxy groups, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
2,5-bis(benzylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-27-21-17(23-13-15-9-5-3-6-10-15)20(26)22(28-2)18(19(21)25)24-14-16-11-7-4-8-12-16/h3-12,23-24H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRUJTJWELGKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C(=C(C1=O)NCC2=CC=CC=C2)OC)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295629 | |
| Record name | 2,5-bis(benzylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16950-74-6 | |
| Record name | NSC103403 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-bis(benzylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxy-1,4-benzoquinone and benzylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The temperature is maintained around 60-80°C to facilitate the reaction.
Procedure: 2,5-Dimethoxy-1,4-benzoquinone is reacted with benzylamine in the presence of a catalyst, often a base like sodium hydroxide or potassium carbonate, to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(benzylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The benzylamino and methoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Functionalized derivatives with different substituents replacing the benzylamino or methoxy groups.
Scientific Research Applications
2,5-Bis(benzylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Bis(benzylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The benzylamino and methoxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-1,4-benzoquinone: Lacks the benzylamino groups, resulting in different reactivity and applications.
2,5-Bis(aminomethyl)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione: Similar structure but with aminomethyl groups instead of benzylamino groups.
Uniqueness
2,5-Bis(benzylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is unique due to the presence of both benzylamino and methoxy groups, which confer distinct chemical properties and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
